molecular formula C22H19N5O3S B2840171 Methyl 4-(2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate CAS No. 894064-46-1

Methyl 4-(2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate

Cat. No.: B2840171
CAS No.: 894064-46-1
M. Wt: 433.49
InChI Key: FWCYAFKGATZACW-UHFFFAOYSA-N
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Description

This compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Compounds in this family have been synthesized as potential antiviral and antimicrobial agents .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized via aromatic nucleophilic substitution .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple ring structures. It’s important to note that the actual structure would need to be confirmed through techniques such as X-Ray diffraction analysis .

Scientific Research Applications

Synthesis of Heterocyclic Systems

  • Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, a related reagent, is used to prepare various heterocyclic systems, including derivatives of pyrido[1,2-a]pyrimidine and pyrimido[1,2-b]pyridazine. This highlights the versatility of similar compounds in synthesizing diverse heterocyclic frameworks (Toplak et al., 1999).

Pharmaceutical Importance

  • Compounds like pyridazine analogs, including related triazolo[4,3-b]pyridazine derivatives, have significant importance in medicinal chemistry. Their structure and properties, including intermolecular interactions, have been the subject of detailed study (Sallam et al., 2021).

Antimicrobial and Antitumor Agents

  • Some derivatives of triazolo[4,3-b]pyridazine have been evaluated for their antimicrobial and antitumor activities. These studies contribute to understanding the potential medicinal applications of such compounds (Abdallah et al., 2017).

Inhibitors of Eosinophil Infiltration

  • Triazolo[1,5-b]pyridazines, which are structurally related, have been synthesized and evaluated for their potential as inhibitors of eosinophil infiltration and antihistaminic activity. This implies possible therapeutic applications in conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Molecular Docking and In Vitro Screening

  • Triazolopyridine and pyridotriazine derivatives, similar in structure to the compound , have been subjected to molecular docking screenings and in vitro evaluations, revealing their potential as antimicrobial and antioxidant agents (Flefel et al., 2018).

Future Directions

Future research could explore the potential of this compound and similar compounds in various applications, such as antimicrobial agents and energetic materials .

Properties

IUPAC Name

methyl 4-[[2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c1-14-3-5-15(6-4-14)18-11-12-19-24-25-22(27(19)26-18)31-13-20(28)23-17-9-7-16(8-10-17)21(29)30-2/h3-12H,13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCYAFKGATZACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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